[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine
Description
[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine is a chemical compound with the molecular formula C10H18N2S and a molecular weight of 198.33 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an ethylamine chain. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N,N-diethyl-1-thiophen-3-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-3-12(4-2)10(7-11)9-5-6-13-8-9/h5-6,8,10H,3-4,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMACEHBBGMXZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Functionalization via Condensation
A common approach involves the condensation of thiophene-3-carbaldehyde with diethylamine under reductive amination conditions. For example:
- Aldehyde Activation : Thiophene-3-carbaldehyde reacts with diethylamine to form an imine intermediate.
- Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂/Pd-C) reduces the imine to the secondary amine.
Critical Parameters :
Azide Substitution and Reduction
This method, adapted from patent US20190284126A1, involves:
- Halide Substitution : Reacting 3-(thiophen-3-yl)-2-bromoethylamine with sodium azide (NaN₃) to form the azide derivative.
- Staudinger Reaction : Triphenylphosphine (PPh₃) converts the azide to a primary amine.
- Diethylation : The primary amine undergoes alkylation with diethyl sulfate or ethyl bromide.
Table 2: Reaction Conditions for Azide Pathway
| Step | Reagents/Conditions | Role |
|---|---|---|
| Azide Formation | NaN₃, DMF, 85°C, 16 hrs | Nucleophilic substitution |
| Reduction | PPh₃, THF, rt | Azide to amine |
| Alkylation | (C₂H₅)₂SO₄, K₂CO₃, reflux | N-ethylation |
Industrial-Scale Production
Optimization for Scalability
Industrial methods prioritize cost efficiency and yield:
- Continuous Flow Systems : Enhance reaction control and reduce purification steps.
- Catalytic Hydrogenation : Replaces stoichiometric reductants (e.g., NaBH₄) with H₂/Pd-C for greener synthesis.
Table 3: Industrial vs. Laboratory Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Scale | <1 kg | >100 kg |
| Purification | Column chromatography | Crystallization/distillation |
| Solvent Recovery | Limited | >90% recycling |
Mechanistic Insights and Byproduct Management
Side Reactions and Mitigation
- Thiophene Ring Oxidation : Thiophene derivatives are prone to oxidation, forming sulfoxides. Use of inert atmospheres (N₂/Ar) minimizes this.
- Over-Alkylation : Excess alkylating agents can lead to quaternary ammonium salts. Controlled reagent stoichiometry and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve selectivity.
Comparative Analysis of Synthetic Pathways
Cost-Benefit Evaluation
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | Fewer steps, moderate yields | Requires high-purity aldehydes |
| Azide Reduction | High functional group tolerance | Multi-step, hazardous intermediates |
Chemical Reactions Analysis
Types of Reactions
[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds. These products can have distinct chemical and physical properties, making them useful in different applications.
Scientific Research Applications
[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe or ligand in various biochemical assays.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its activity against specific biological targets, such as enzymes or receptors, and its potential as a drug candidate.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [2-Amino-1-(thiophen-3-yl)ethyl]diethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A similar compound with a thiophene ring attached to an ethylamine chain, but without the diethylamine substitution.
Thiophene-3-carboxylate derivatives: Compounds with a thiophene ring and carboxylate group, used in various chemical and biological applications.
Thiophene-based drugs: Such as suprofen and articaine, which have therapeutic properties and are used in medicine.
Uniqueness
[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiophene ring and the diethylamine group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Biological Activity
[2-Amino-1-(thiophen-3-yl)ethyl]diethylamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and potential uses in drug development.
Chemical Structure and Properties
The compound features a thiophene ring, an amino group, and diethylamine moieties, which contribute to its unique chemical behavior. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against bacterial strains and fungi, showing significant inhibition at certain concentrations.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective cytotoxicity .
Case Studies
- Anticancer Efficacy : A study assessed the effects of this compound on MCF-7 cells. The results indicated that the compound induced cell cycle arrest and apoptosis, with an IC50 value of 52.56 μg/mL (0.16 μM) . Flow cytometry analysis revealed increased p53 expression levels, suggesting a mechanism involving apoptotic pathways.
- Antimicrobial Studies : Another research effort focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | Amino-thiophene derivative | 52.56 μg/mL (0.16 μM) | 32 µg/mL |
| Thiophene-based analog | Thiophene derivative | 60 μg/mL | 40 µg/mL |
| Dimethyl derivative | Dimethyl-substituted thiophene | 70 μg/mL | 50 µg/mL |
Future Directions
The potential applications of this compound in drug development are vast. Further studies are needed to elucidate its full pharmacological profile and explore its effectiveness in vivo. Additionally, structural modifications could enhance its therapeutic properties and reduce any cytotoxic effects observed in preliminary studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-Amino-1-(thiophen-3-yl)ethyl]diethylamine, and how can reaction parameters be systematically optimized?
- Methodological Answer : Begin with retrosynthetic analysis to identify precursor availability (e.g., thiophene derivatives and diethylamine). Use Design of Experiments (DOE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For instance, factorial design (e.g., 2^k models) allows efficient exploration of interactions between variables such as reaction time and stoichiometry . Incorporate computational reaction path searches (quantum chemical calculations) to predict feasible intermediates and transition states, reducing trial-and-error experimentation .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer : Combine NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation, noting chemical shifts in the thiophene ring (δ ~6.5–7.5 ppm) and amine protons (δ ~1.5–3.0 ppm). X-ray crystallography can resolve stereochemistry, while density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) validate electronic properties like HOMO-LUMO gaps and charge distribution . Cross-reference experimental IR spectra with computed vibrational modes to identify functional groups .
Q. What experimental precautions are critical when handling this compound due to its amine functionality?
- Methodological Answer : Amines are hygroscopic and may react with CO₂ in air. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps. Follow safety protocols: wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Store at 0–6°C in sealed containers . Neutralize waste with dilute HCl before disposal, adhering to institutional chemical hygiene plans .
Advanced Research Questions
Q. How can quantum chemical calculations guide the design of novel reactions involving this compound?
- Methodological Answer : Employ reaction path search algorithms (e.g., GRRM or AFIR) to map potential energy surfaces for nucleophilic substitutions or cycloadditions. Use molecular dynamics simulations to predict solvent effects (e.g., DMF or THF) on reaction kinetics. Validate computational predictions with microkinetic modeling and experimental rate measurements, ensuring alignment between theoretical and observed activation energies .
Q. What strategies resolve contradictions in observed vs. predicted reactivity of this compound in catalytic systems?
- Methodological Answer : When experimental results deviate from computational models (e.g., unexpected regioselectivity), conduct sensitivity analysis on key variables (catalyst loading, solvent polarity). Use multivariate statistical tools (e.g., PCA or PLS regression) to identify hidden factors (e.g., trace moisture or impurities). Iterate between hypothesis-driven experiments (e.g., isotopic labeling) and simulations to refine mechanistic understanding .
Q. How can in situ intermediates during this compound synthesis be analyzed using real-time monitoring techniques?
- Methodological Answer : Implement inline FTIR or Raman spectroscopy to track intermediate formation (e.g., Schiff bases or enamine tautomers). For transient species, use stopped-flow NMR or cryogenic trapping coupled with GC-MS. Compare time-resolved spectral data with kinetic Monte Carlo simulations to validate intermediate lifetimes .
Methodological Frameworks
- Data Integration : Use chemical informatics platforms (e.g., KNIME or Pipeline Pilot) to merge computational predictions, spectral data, and reaction yields into a unified database. Apply machine learning (e.g., random forests) to identify nonlinear relationships between variables .
- Safety and Compliance : Align experimental workflows with CRDC guidelines (e.g., RDF2050112 for reactor design) and ECHA regulations for amine handling and waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
